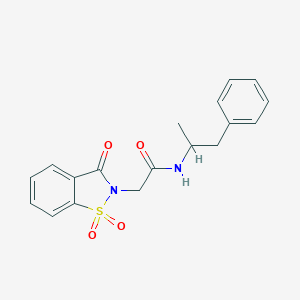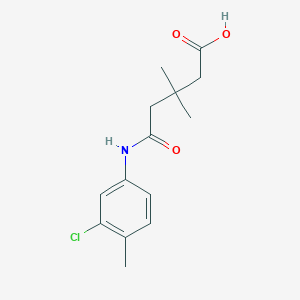![molecular formula C16H14N2O2 B277364 1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]ethanone CAS No. 380644-81-5](/img/structure/B277364.png)
1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(1H-Benzimidazol-2-ylmethoxy)phenyl]ethanone is a chemical compound . It is a biochemical used for proteomics research . The molecular formula of this compound is C16H14N2O2 and it has a molecular weight of 266.29 g/mol.
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, the preparation of 2-(4-((1H-benzo[d]imidazol-2-yl)thio)-benzylidene)-hydrazine-1-carbothioamide was described in two steps . In the first step, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde in high yield .Molecular Structure Analysis
The structure of similar compounds was established by NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy . For instance, in the 1H NMR spectrum of a similar compound, nine aromatic protons appeared as a multiplet in the range of δ 7.23–7.84 ppm .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described . For example, the reaction of the obtained aldehyde with thiosemicarbazide in ethanol at reflux temperature yielded 2-({4-[(1H-benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported . For example, in the IR spectrum of a similar compound, the NH benzimidazole appeared at 3226 cm−1, the CH arom at 3040 cm−1, the C=O at 1731 cm−1, the C=N at 1186 cm−1, and the C–S at 649 cm−1 .Applications De Recherche Scientifique
Synthesis of Benzimidazole Derivatives
Benzimidazole and its derivatives can be synthesized through various methods . For instance, 1,3-dihydro-2H-1,3-benzimidazole-2-thione can react with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde . These synthetic methods are crucial for producing benzimidazole compounds for further research and application .
Antimicrobial Activity
Benzimidazole compounds have shown promising antimicrobial activity. For example, certain derivatives have been found to exhibit potent in vitro antimicrobial activity against various pathogens such as E. coli, K. pneumoniae, S. aureus, S. epidermidis, C. albicans, and A. niger .
Anticancer Activity
Benzimidazole derivatives have been postulated as biologically active compounds and display different types of biological activity, such as anticancer . They can inhibit various enzymes involved in cancer progression, making them potential candidates for anticancer drug development .
Anti-HIV Activity
Some benzimidazole derivatives have shown anti-HIV activity . They can inhibit the replication of the HIV virus, providing a potential avenue for the development of new anti-HIV drugs .
Anticonvulsant Activity
Benzimidazole compounds have also been studied for their anticonvulsant properties . They can potentially be used in the treatment of epilepsy and other seizure disorders .
Antimalarial Activity
Benzimidazole derivatives have demonstrated antimalarial activity . They can inhibit the growth of Plasmodium parasites, the causative agents of malaria .
Anti-Inflammatory Activity
Benzimidazole compounds have shown anti-inflammatory activity . They can potentially be used in the treatment of various inflammatory diseases .
Enzymatic Inhibition
Benzimidazole derivatives have been found to inhibit various enzymes . This enzymatic inhibition can have a wide range of therapeutic uses .
Mécanisme D'action
Target of Action
The primary target of 1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]ethanone is cyclooxygenase (COX) . COX is an enzyme that plays a crucial role in the production of prostaglandins, which are lipid compounds that have diverse roles in inflammation and other physiological functions.
Mode of Action
The compound interacts with COX through a process known as molecular docking . The docking of the compound with COX showed a free energy of -5.26 kcal/mol, indicating a strong interaction . This interaction can inhibit the activity of COX, thereby reducing the production of prostaglandins.
Pharmacokinetics
The compound’s molecular weight of 26629 g/mol suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed.
Result of Action
The result of the compound’s action is a potential reduction in inflammation and pain due to the inhibition of prostaglandin production . This makes the compound a potential candidate for the development of new anti-inflammatory drugs.
Orientations Futures
The future directions for the study of 1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]ethanone and similar compounds could involve further exploration of their biological activities and potential applications in drug discovery . The synthesis of new derivatives and the investigation of their properties could also be a promising area of research .
Propriétés
IUPAC Name |
1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-11(19)12-6-8-13(9-7-12)20-10-16-17-14-4-2-3-5-15(14)18-16/h2-9H,10H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWDXHPXLNPMPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]-2-methylbenzamide](/img/structure/B277284.png)
![N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277287.png)

![6-(2-Chloroethyl)-2-[(2,6-dimethyl-1-piperidinyl)carbonyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B277295.png)
![ethyl 5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B277299.png)

![1-{3-[(2,3-Dichlorophenoxy)methyl]-4-methoxybenzoyl}-4-(2-furoyl)piperazine](/img/structure/B277302.png)
![4-bromo-1-methyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B277304.png)
![Methyl 5-[(4-chloro-3-methylphenoxy)methyl]furan-2-carboxylate](/img/structure/B277307.png)


![6-Fluoro-2-methyl-1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B277324.png)

